4-Chloro-2-cyanophenylboronic acid
Overview
Description
4-Chloro-2-cyanophenylboronic acid is a biochemical reagent . It can be used for palladium catalyzed Suzuki cross-coupling reactions to synthesize 6-acryl-2,4-diamino-pyrimidines and triazines . It is also used as a precursor in the synthesis of inhibitors such as Tpl2 kinase inhibitors and P2X7 antagonists used in the treatment of pain .
Synthesis Analysis
4-Cyanophenylboronic acid can be used for palladium catalyzed Suzuki cross-coupling reactions . This compound is used to synthesize 6-acryl-2,4-diamino-pyrimidines and triazines .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-cyanophenylboronic acid is C7H5BClNO2 . The average mass is 181.384 Da and the monoisotopic mass is 181.010193 Da .Chemical Reactions Analysis
4-Cyanophenylboronic acid can be used for palladium catalyzed Suzuki cross-coupling reactions . It is also used in the synthesis of inhibitors such as Tpl2 kinase inhibitors and P2X7 antagonists .Physical And Chemical Properties Analysis
The molecular formula of 4-Chloro-2-cyanophenylboronic acid is C7H5BClNO2 . The average mass is 181.384 Da and the monoisotopic mass is 181.010193 Da .Scientific Research Applications
4-Chloro-2-cyanophenylboronic Acid: Scientific Research Applications:
Suzuki-Miyaura Cross-Coupling
4-Chloro-2-cyanophenylboronic acid is employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis. This reaction is particularly valued for its mild conditions and tolerance of various functional groups .
Synthesis of Indenones
This compound is useful in the synthesis of substituted indenones or indanones through a rhodium-catalyzed [3+2] annulation with alkynes . Indenones are important intermediates in pharmaceuticals and materials science.
Oligo-Boronic Acid Receptors
It is involved in the synthesis of oligo-boronic acid receptors which have improved structural and electronic properties. These receptors are significant for their binding affinity to various molecules, which has implications in sensing and molecular recognition .
Histamine-3 Receptor Ligands
Another application is the synthesis of aminoalkoxybiphenylnitriles , which are used as ligands for histamine-3 receptors. These receptors play a role in neurological processes and can be targets for treating various central nervous system disorders .
Sensing Applications
Boronic acids, including 4-Chloro-2-cyanophenylboronic acid, have been studied for their sensing applications , particularly due to their interactions with cis-diols. This makes them useful in designing sensors for specific analytes .
Supramolecular Assemblies
This compound forms supramolecular assemblies with various N-donor compounds, which have different conformational features. Such assemblies are studied for their potential applications in materials science and nanotechnology .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation and is harmful if swallowed, in contact with skin or if inhaled . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
properties
IUPAC Name |
(4-chloro-2-cyanophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBTXCSSSBWRQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717060 | |
Record name | (4-Chloro-2-cyanophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyanophenylboronic acid | |
CAS RN |
819070-53-6 | |
Record name | (4-Chloro-2-cyanophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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